molecular formula C13H12FN3O2 B586618 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide CAS No. 757251-39-1

4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide

Cat. No. B586618
M. Wt: 261.256
InChI Key: ZQHJPIPGBODVTG-UHFFFAOYSA-N
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Description

“4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide” is a chemical compound . It is a key intermediate for the anticancer drug regorafenib .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-chloro-N-methylpyridine-2-carboxamide with 4-amino-3-fluorophenol in the presence of an inorganic base . The use of an inorganic base replaces potassium t-butoxide, which has potential safety hazards in industrial production . After the reaction is completed, a crystallization method is employed for separation to obtain the reaction product .


Molecular Structure Analysis

The molecular formula of “4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide” is C13H12FN3O2 . Its molecular weight is 261.25 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide” include the reaction of 4-chloro-N-methylpyridine-2-carboxamide with 4-amino-3-fluorophenol . This reaction is facilitated by an inorganic base .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 261.25 . Its density is 1.305 .

Scientific Research Applications

  • Synthesis of Antitumor Drugs : This compound is a key intermediate in the synthesis of Sorafenib, an antitumor drug. The process for synthesizing Sorafenib involves the conversion of picolinic acid to 4-(4-aminophenoxy)-N-methylpicolinamide through a series of steps, including chlorination, esterification, amidation, and aromatic nucleophilic substitution. This process is highlighted for its cost-effectiveness and environmentally friendly approach (Yao Jian-wen, 2012).

  • Production of Regorafenib : An efficient protocol for the production of Regorafenib, a novel diaryl urea inhibitor of multiple protein kinases, utilizes this compound as a key intermediate. The synthesis method is optimized for higher yield and purity, making it more cost-effective and efficient (Limei Wang et al., 2016).

  • Gastrokinetic Activity : In the development of gastrokinetic agents, derivatives of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide have been studied. These compounds were found to have potent in vivo gastric emptying activity, making them potentially useful in gastrokinetic therapies (S. Kato et al., 1992).

  • Synthesis of Biologically Active Compounds : It is also an important intermediate for synthesizing various biologically active compounds. A study describes a simplified synthesis method from picolinic acid, yielding a product used in the development of small molecule inhibitors with antitumor properties (Hehua Xiong et al., 2018).

Safety And Hazards

The compound is harmful if swallowed and may cause an allergic skin reaction . It may also cause cancer and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2/c1-16-13(18)12-7-9(4-5-17-12)19-8-2-3-11(15)10(14)6-8/h2-7H,15H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHJPIPGBODVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676336
Record name 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide
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Molecular Weight

261.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide

CAS RN

757251-39-1
Record name 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide
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Record name 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide
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Record name 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide
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Record name 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide
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Synthesis routes and methods

Procedure details

In the first step 4-amino-3-fluorophenol was treated with potassium tert-butoxide and 4-chloro-N-methyl-2-pyridinecarboxamide was added in N,N-dimethylacetamide to form 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylic acid methylamide which after extraction was finally treated with 4-chloro-3-(trifluoromethyl)phenyl isocyanate in toluene to form 4{4-[3-(4-chloro-3-trifluoromethylphenyl)-ureido]-3-fluorophenoxy}-pyridine-2-carboxylic acid methylamide which is the compound of formula (I).
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